1-(2,5-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
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Overview
Description
1-(2,5-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea is a chemical compound with the following structural formula:
C14H20N2OS
It contains a thiourea functional group and a tetrahydrofuran ring. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of this compound involves a three-step strategy:
Ring Opening of 2,5-Dimethylfuran: The process begins by opening the furan ring of 2,5-dimethylfuran to form 2,5-hexanedione.
Aldol Condensation: 2,5-Hexanedione undergoes aldol condensation with aldehydes, leading to an intermediate compound.
Hydrogenation-Cyclization: The condensation intermediate is then hydrogenated and cyclized to generate the alkylated tetrahydrofuran product.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea can participate in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed include derivatives of the tetrahydrofuran ring.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its potential as a bioactive compound.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial or antitumor effects.
Industry: It may be used in the development of new materials or catalysts.
Mechanism of Action
The exact mechanism by which 1-(2,5-Dimethylphenyl)-3-(tetrahydrofuran-2-ylmethyl)thiourea exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity with related molecules in the same chemical class.
Remember that further research and experimentation are essential to fully understand the compound’s potential and applications
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(oxolan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-5-6-11(2)13(8-10)16-14(18)15-9-12-4-3-7-17-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKNUNPNFTDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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